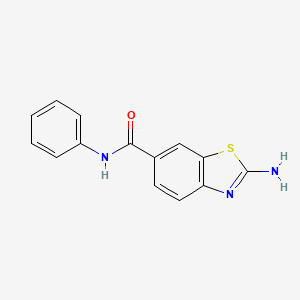

2-amino-N-phenyl-1,3-benzothiazole-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

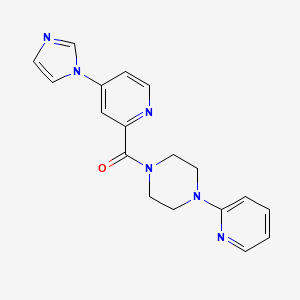

The synthesis of this compound involves several steps. Initially, substituted 2-amino benzothiazoles react with N-phenyl anthranilic acid to form intermediate compounds. These intermediates are then further treated with either 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Applications

A significant application of 2-amino-N-phenyl-1,3-benzothiazole-6-carboxamide derivatives is in the field of antimicrobial and antifungal treatments. Research has shown that various derivatives of this compound demonstrate effective antibacterial and antifungal activities. For instance, derivatives synthesized through reactions involving 2-amino benzothiazoles have been found to show strong activity against both bacteria and fungi, indicating their potential in treating infections caused by these organisms (Patel & Agravat, 2012), (Patel & Shaikh, 2010).

Anticancer Activity

Another critical area of application is in cancer research. Studies have demonstrated that certain benzothiazole derivatives possess potent anticancer properties. These compounds have been evaluated for their effectiveness against various cancer cell lines, including breast and cervical cancer. The synthesized compounds' cytostatic activities against malignant human cell lines highlight their potential as therapeutic agents in cancer treatment (Racané et al., 2006), (Bradshaw et al., 2002).

Antibacterial and Antifungal Drug Development

The compound's derivatives are also being explored for the development of new antibiotic and antibacterial drugs. This is particularly significant in the context of increasing antibiotic resistance. The ability of these compounds to inhibit the growth of Gram-positive and Gram-negative bacteria showcases their potential in addressing this global health challenge (Ahmed, 2007).

Diuretic Activity

Research has also been conducted on the diuretic properties of benzothiazole derivatives. This suggests potential applications in treating conditions that require the removal of excess water from the body, such as heart failure or edema (Yar & Ansari, 2009).

Photophysical Characteristics

The photophysical properties of benzothiazole derivatives are also of interest. Studies have explored these compounds' absorption-emission properties, which could have implications in developing fluorescent compounds for various applications, including as markers in biological systems (Padalkar et al., 2011).

Zukünftige Richtungen

: Jyothi, M., Ranganatha, V. L., Khamees, H. A., Khadri, M. J. N., & Khanum, S. A. (2023). Design, synthesis, characterization and analysis of anti-inflammatory properties of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives through in vitro and in silico approach. Journal of the Iranian Chemical Society, 20(1), 861–873. Link

: Synthesis and Anti-inflammatory Activity of Some Novel 3-(6-substituted benzothiazol-2-yl)-2-(substituted amino)quinazolin-4(3H)-ones. (2009). Journal of Chemistry, 2009, 507052. Link

: 2-amino-1,3-benzothiazole-6-carboxamide Preferentially Binds to the Active Site of SARS-CoV-2 Main Protease 3CLpro. (2020). bioRxiv. Link

: Molecules | Free Full-Text | 2-Amino-1,3-benzothiazole: End

Eigenschaften

IUPAC Name |

2-amino-N-phenyl-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS/c15-14-17-11-7-6-9(8-12(11)19-14)13(18)16-10-4-2-1-3-5-10/h1-8H,(H2,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMYOGNXEBTENC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N=C(S3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B3002068.png)

![2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-amine](/img/structure/B3002076.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B3002078.png)

![2-Ethyl-5-((3-fluorophenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3002084.png)

![3-[(4-methoxyphenyl)sulfonyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3002090.png)